(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone has been studied for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone: Another compound with a similar structure but different biological activities.
(2,5-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone: A derivative with an additional chlorine atom, which may alter its chemical and biological properties.
Uniqueness
(2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the piperidine ring and the presence of a chlorine atom on the phenyl ring
Properties
CAS No. |
331845-99-9 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(2-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18ClNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
RXWJONAUODBZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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